molecular formula C9H9N3O6 B14633814 1,3,5-Trinitro-2-(propan-2-yl)benzene CAS No. 56140-46-6

1,3,5-Trinitro-2-(propan-2-yl)benzene

Cat. No.: B14633814
CAS No.: 56140-46-6
M. Wt: 255.18 g/mol
InChI Key: FZYUWMUGJLVKGK-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-(propan-2-yl)benzene is a nitroaromatic compound characterized by a benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and an isopropyl (-CH(CH₃)₂) group at the 2 position. The nitro groups confer high thermal stability and electron-withdrawing effects, while the bulky isopropyl substituent may influence steric hindrance and solubility.

Properties

CAS No.

56140-46-6

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

1,3,5-trinitro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3

InChI Key

FZYUWMUGJLVKGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

    Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.

Major Products:

    Reduction: 1,3,5-Triaminobenzene

    Substitution: Charge-transfer complexes with electron-rich arenes

Scientific Research Applications

1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,5-Trinitro-2-(propan-2-yl)benzene with structurally or functionally related aromatic compounds, emphasizing substituent effects and reactivity.

Comparison with Trinitrotoluene (TNT)

Property This compound TNT (2,4,6-Trinitrotoluene)
Substituents 3 × NO₂, 1 × isopropyl 3 × NO₂, 1 × methyl
Molecular Weight ~318 g/mol (estimated) 227.13 g/mol
Melting Point Not reported (predicted higher than TNT due to bulkier substituent) 80.1°C
Electron Effects Strong electron-withdrawing (NO₂) + steric hindrance (isopropyl) Strong electron-withdrawing (NO₂) + mild steric effects (methyl)
Stability/Reactivity Likely more thermally stable due to reduced molecular symmetry and increased steric protection Moderately stable; sensitive to friction/impact

The isopropyl group in this compound may enhance thermal stability compared to TNT by reducing molecular symmetry and increasing steric shielding of reactive nitro groups. However, its explosive power is likely lower due to decreased density and higher molecular weight .

Comparison with 4-Isopropylphenol and 4-Isopropenylphenol

These compounds, identified as intermediates in BPA degradation , share the isopropyl/isopropenyl substituent but lack nitro groups:

Property This compound 4-Isopropylphenol 4-Isopropenylphenol
Substituents 3 × NO₂, 1 × isopropyl 1 × OH, 1 × isopropyl 1 × OH, 1 × isopropenyl
Reactivity Resists electrophilic substitution due to nitro groups Undergoes oxidation and electrophilic substitution (e.g., sulfonation) Prone to polymerization or further oxidation
Applications Potential explosive or stabilizer Antioxidant, intermediate in polymer synthesis Degradation byproduct; limited industrial use

The nitro groups in this compound drastically reduce its susceptibility to oxidation compared to phenolic derivatives, making it more suitable for high-stability applications .

Comparison with Cyanobenzylidene Derivatives

Thiazolo-pyrimidine derivatives, such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b), feature cyano (-CN) and furan substituents :

Property This compound Compound 11b
Substituents 3 × NO₂, 1 × isopropyl Cyano, furan, thiazolo-pyrimidine
Synthesis Likely nitration of isopropylbenzene Condensation of thiouracil with aldehydes
Melting Point Not reported 213–215°C
Reactivity Nitro groups dominate reactivity Reactivity driven by cyano and carbonyl groups

While this compound is tailored for stability and energy storage, compound 11b is designed for pharmaceutical or materials science applications, emphasizing heterocyclic reactivity .

Comparison with Triazine Derivatives

Metabolites such as 4-(ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-ol (HMDB0062766) contain amino (-NH₂) and isopropyl groups :

Property This compound HMDB0062766
Substituents 3 × NO₂, 1 × isopropyl 2 × NH, 1 × isopropyl
Electron Effects Electron-deficient aromatic ring Electron-rich due to amino groups
Applications Explosives, stabilizers Herbicides, metabolites

The contrasting electron effects (withdrawing vs. donating) highlight how substituent choice dictates application: nitro compounds favor stability, while amino derivatives enable hydrogen bonding and biodegradability .

Key Research Findings

Steric and Electronic Effects : The isopropyl group in this compound likely reduces sensitivity to external stimuli compared to TNT, though this requires experimental validation.

Degradation Pathways: Unlike phenolic isopropyl derivatives (e.g., 4-isopropylphenol), nitroaromatic compounds resist microbial and oxidative degradation, posing environmental persistence challenges .

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